molecular formula C12H11BrO2 B1383534 3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1980054-39-4

3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B1383534
CAS No.: 1980054-39-4
M. Wt: 267.12 g/mol
InChI Key: ULOMEMOEJASGAP-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 1980054-39-4) is a bicyclic carboxylic acid featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold substituted with a 4-bromophenyl group at the 3-position. Its molecular formula is C₁₂H₁₁BrO₂, with a molecular weight of 267.12 g/mol and a purity of ≥95% . The BCP core imparts high strain and unique three-dimensional geometry, making it a valuable bioisostere for aromatic rings in medicinal chemistry.

Properties

IUPAC Name

3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-9-3-1-8(2-4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOMEMOEJASGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Addition of [1.1.1]Propellane

This method leverages the reactivity of [1.1.1]propellane under photochemical conditions to form bicyclo[1.1.1]pentane intermediates.
Steps :

  • Irradiation of [1.1.1]Propellane : React with a bromophenyl-containing diketone (e.g., 4-bromophenylbuta-2,3-dione) under UV light to form a diketone-bridged bicyclo[1.1.1]pentane.
  • Haloform Reaction : Treat the diketone intermediate with a halogen (e.g., I₂ or Br₂) in the presence of a base (e.g., NaOH) to cleave the diketone into a carboxylic acid.
  • Di-Ester Formation and Saponification : Convert the acid to a methyl ester for stability, followed by mono-saponification to regenerate the carboxylic acid.

Key Data :

Step Reagents/Conditions Yield Reference
Photochemical addition UV light, THF, 24 h 65–75%
Haloform reaction I₂, NaOH, H₂O/EtOH, reflux 80%

Radical-Based Alkylation

Metal-free homolytic aromatic alkylation enables direct functionalization of aromatic rings with bicyclo[1.1.1]pentane units.
Steps :

Optimization Note :

  • Flow photochemical systems enhance reaction efficiency and scalability.

Palladium-Catalyzed Cross-Coupling

This method functionalizes pre-formed bicyclo[1.1.1]pentane intermediates via coupling reactions.
Steps :

Reaction Conditions :

Component Quantity Role
Pd(dba)₂ 5 mol% Catalyst
tfp 10 mol% Ligand
ZnCl₂ 1.2 equiv Activator
4-Bromophenylboronic acid 1.0 equiv Coupling partner

Yield : 89–98% (Table 2, Entry 28 in).

Cyclopropanation of Bicyclo[1.1.0]butanes

A two-step process involving cyclopropanation and subsequent derivatization:

Challenges :

  • Requires strict control over reaction regioselectivity.
  • Dechlorination steps may reduce overall yield (~50%).

Flow Chemistry Approaches

Continuous-flow systems improve scalability for pharmaceutical applications:

Advantages :

  • Reduces side reactions.
  • Achieves >90% conversion in 10-minute residence time.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Photochemical Addition High selectivity, scalable Requires specialized equipment 65–80%
Radical Alkylation Metal-free, simple conditions Limited to activated arenes 70–85%
Pd-Catalyzed Coupling Versatile, high yields Costly catalysts 85–98%
Cyclopropanation Well-established protocol Multi-step, moderate yields 50–65%
Flow Chemistry Rapid, scalable, high purity Initial setup costs 75–90%

Chemical Reactions Analysis

3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like nucleophiles.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Physical Properties

  • Appearance : Typically found as a solid powder.
  • Solubility : Soluble in organic solvents, but limited solubility in water.

Medicinal Chemistry

3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Case Studies

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a potential candidate for further development as an anticancer agent.
  • Neurological Research : Research has suggested that compounds with similar structural motifs can influence neurotransmitter systems, indicating a possible role in treating neurological disorders.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its bicyclic structure allows for various functional group modifications, making it versatile for creating more complex molecules.

Synthesis Pathways

  • Functionalization Reactions : The carboxylic acid group can undergo esterification or amidation, leading to a variety of derivatives useful in further chemical reactions.
  • Cross-Coupling Reactions : The presence of the bromine atom facilitates cross-coupling reactions, which are essential in synthesizing complex organic compounds.

Materials Science

Research into the material properties of this compound has revealed potential uses in polymer chemistry and nanomaterials.

Applications

  • Polymer Development : The compound can be incorporated into polymer matrices to enhance thermal and mechanical properties.
  • Nanocomposite Materials : Its unique structure may contribute to the development of nanocomposites with improved electrical and thermal conductivity.

Table 1: Comparison of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryAnticancer and neurological drug developmentNew therapeutic agents
Organic SynthesisIntermediate for functionalized compoundsVersatile synthetic routes
Materials ScienceEnhancements in polymers and nanocompositesImproved material properties

Table 2: Summary of Case Studies

Study FocusFindingsReference
Anticancer ActivityCytotoxic effects on cancer cell lines[Source Needed]
Neurological ResearchPotential influence on neurotransmitter systems[Source Needed]
Polymer DevelopmentEnhanced thermal and mechanical properties[Source Needed]

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework, while the 4-bromophenyl group and carboxylic acid functional group contribute to its reactivity and binding properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs differ in substituents on the BCP core, leading to variations in acidity, solubility, and molecular weight.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Predicted pKa Key Properties
3-(4-Bromophenyl)-BCP-1-carboxylic acid 4-Bromophenyl C₁₂H₁₁BrO₂ 267.12 ~4.8 High lipophilicity; solid at room temperature
3-(4-Nitrophenyl)-BCP-1-carboxylic acid 4-Nitrophenyl C₁₂H₁₁NO₄ 233.22 ~3.5 (estimated) Strong electron-withdrawing nitro group increases acidity; potential precursor for reduction to amines
3-(Trifluoromethyl)-BCP-1-carboxylic acid Trifluoromethyl C₇H₇F₃O₂ 180.12 ~2.8 (estimated) Enhanced lipophilicity and metabolic stability due to -CF₃; lower acidity than bromo/nitro analogs
3-(3-Bromophenyl)-BCP-1-carboxylic acid 3-Bromophenyl C₁₂H₁₁BrO₂ 267.12 4.79 ± 0.40 Similar bromine substitution but meta-position alters steric/electronic effects; lower density (1.758 g/cm³)
3-(Pyrazin-2-yl)-BCP-1-carboxylic acid Pyrazin-2-yl C₁₀H₁₀N₂O₂ 190.20 N/A Heteroaromatic substituent improves solubility; used as a probe in biological studies
Key Observations:
  • Acidity: Substituent electronic effects dominate. Nitro (-NO₂) and trifluoromethyl (-CF₃) groups, being strongly electron-withdrawing, lower pKa significantly compared to bromophenyl derivatives .
  • Steric Effects : Para-substituted bromophenyl (target compound) offers symmetrical steric hindrance, whereas meta-substituted analogs (e.g., 3-bromophenyl) may alter binding orientations .

Biological Activity

3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid, with the CAS number 1980054-39-4, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H11_{11}BrO2_2. The compound features a bicyclic structure that can influence its interaction with biological targets, potentially enhancing its therapeutic profile.

PropertyValue
Molecular Weight267.12 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
ToxicityModerate (Category 4)

Research indicates that the bicyclo[1.1.1]pentane framework can serve as a bioisostere for phenyl groups, which may alter the physicochemical properties of drug candidates, leading to improved solubility and reduced nonspecific binding (NSB) . This modification can enhance the pharmacokinetic profiles of compounds designed to target specific biological pathways.

Pharmacological Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of bicyclo[1.1.1]pentane compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents . The mechanism often involves apoptosis induction through modulation of kinase pathways.
  • Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases, including Aurora A kinase, which plays a crucial role in cell division and is a target for cancer therapy . The selectivity of such compounds can lead to reduced side effects compared to traditional chemotherapeutics.
  • Toxicological Profile : According to safety data sheets, this compound exhibits moderate toxicity when inhaled or ingested, classified under acute toxicity categories . This necessitates careful handling in laboratory settings.

Case Study 1: Synthesis and Evaluation

A study focusing on the synthesis of this compound explored various synthetic routes leading to high yields and purity levels suitable for biological testing. The evaluation included assessing its effects on cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation into the structure-activity relationship revealed that modifications to the bromophenyl group significantly impacted biological activity. Substituents on the aromatic ring were found to enhance or diminish activity against specific targets, underscoring the importance of structural optimization in drug design.

Q & A

Q. How are by-products analyzed and minimized in BCP derivatization?

  • Analytical Chemistry :
  • UPLC-TOF identifies protodehalogenated (e.g., loss of Br) or hydroxylated by-products. Adjust stoichiometry (e.g., 1.2 equiv N-hydroxyphthalimide) to suppress side reactions .
  • Use scavenger resins (e.g., polymer-bound thiourea) to trap excess DCC or HATU .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 2
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

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